Methyl 3-formylazulene-1-carboxylate
Description
Methyl 3-formylazulene-1-carboxylate is a specialized azulene derivative featuring a formyl (-CHO) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position of the azulene core. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (cyclopentadienyl and cycloheptatrienyl rings), exhibits unique electronic properties, including a high dipole moment and distinct bathochromic absorption. The introduction of electron-withdrawing groups (e.g., formyl and ester) enhances its utility in organic synthesis, particularly in constructing charged aromatic systems.
This compound is notably employed in synthesizing methylium ions via acid-catalyzed condensation with indoles (Scheme 8 in referenced studies) . The resulting azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates exhibit high protonation constants (pKₐᵣ⁺ = 12–14), underscoring the electron-reservoir capability of the azulene moiety .
Properties
CAS No. |
128990-79-4 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3 |
InChI Key |
HYZVHLRYYQSQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .
Chemical Reactions Analysis
Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex azulene derivatives, which are used in the development of organic materials and dyes.
Biology: Azulene derivatives, including methyl 3-formylazulene-1-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research has indicated that azulene derivatives may possess anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mechanism of Action
The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 3-formylazulene-1-carboxylate distinguishes itself from other azulene derivatives through its dual functionalization:
- Formyl Group : Enables nucleophilic addition and condensation reactions.
- Methyl Ester : Enhances solubility in organic solvents and stabilizes the carboxylate group.
Comparative Table 1: Key Azulene Derivatives
Electronic and Reactivity Comparison
- Electron Reservoir Capacity :
The methylium ions derived from this compound exhibit pKₐᵣ⁺ values comparable to triazulen-1-ylmethylium ions, indicating similar electron-donating capabilities. This is attributed to the azulene moiety’s ability to stabilize positive charges through resonance . - Synthetic Versatility :
Unlike methyl azulene-1-carboxylate (lacking a formyl group), this compound participates in condensation reactions with indoles, forming triarylmethanes that are oxidizable to stable methylium salts . This contrasts with simpler azulene esters, which are less reactive toward electrophilic aromatic substitution.
Research Findings and Data
Key Reactions and Products
- Condensation with Indoles: Reaction with indoles under acid catalysis yields triarylmethanes, which are oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates (pKₐᵣ⁺ = 12–14) .
- Comparison with Triazulen-1-ylmethylium Ions :
Both systems exhibit comparable pKₐᵣ⁺ values, but this compound offers modularity in introducing heteroaromatic groups (e.g., indoles) for tailored electronic properties .
Limitations and Challenges
- Synthetic Complexity : The need for acid catalysis and strong oxidizers (e.g., DDQ) limits scalability.
- Competing Derivatives : Triazulen-1-ylmethylium ions, while synthetically simpler, lack the functional versatility of this compound .
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